theasaponin E1

Beschreibung

Classification and Botanical Origin of Theasaponin (B77562) E1

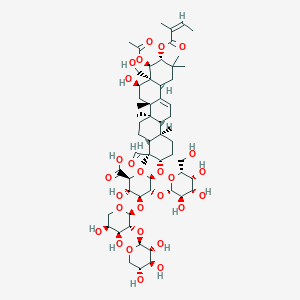

Theasaponin E1 is structurally classified as an oleanane-type triterpenoid (B12794562) saponin (B1150181). ontosight.aimdpi.comcontaminantdb.ca This classification is based on its core chemical structure, which features a triterpenoid aglycone linked to sugar chains. ontosight.ai The specific structure of this compound consists of an oleanolic acid aglycone and a tetrasaccharide chain. ontosight.ai

The primary botanical source of this compound is the seeds of the tea plant, Camellia sinensis (L.) O. Ktze. medchemexpress.cominvivochem.commedchemexpress.com It has been isolated from different varieties of the tea plant, including Camellia sinensis var. assamica Pierre. nih.gov While it is a principal saponin in tea seeds, related compounds have also been found in the leaves. nih.gov The genus Camellia, which includes over 250 species, is native to Eastern Asia, encompassing regions like the Himalayas, Japan, and Southern China, and is now cultivated in tropical and subtropical areas worldwide. conicet.gov.ar

| Classification | Botanical Source | Plant Part |

|---|---|---|

| Oleanane-type triterpenoid saponin | Camellia sinensis (L.) O. Ktze | Seeds |

| Acylated oleanene-type triterpene oligoglycoside | Camellia sinensis var. assamica Pierre | Seeds and Leaves |

Significance of this compound in Natural Product Chemistry and Bioactivity

This compound holds considerable significance in natural product chemistry due to its intricate structure and its role as a representative of tea saponins (B1172615). Its isolation and structural elucidation have contributed to the broader understanding of triterpenoid saponins. nih.govjst.go.jp The presence of acyl groups in its structure is believed to be important for its pharmacological activity. nih.gov

The bioactivity of this compound is a major focus of current research, with studies exploring its potential in various therapeutic areas. It has demonstrated a range of pharmacological effects, including anti-inflammatory, antitumor, and neuroprotective properties. chemfaces.comontosight.ai

Antitumor and Anti-cancer Research:

this compound has shown potential antitumor activity against human tumor cell lines such as K562 and HL60. medchemexpress.cominvivochem.com

It exhibits quinone reductase (QR)-inducing activity, suggesting its potential as a chemopreventive agent. medchemexpress.com

Research indicates it can inhibit the proliferation of ALDH-positive ovarian cancer stem-like cells. wvu.edu

Studies on platinum-resistant ovarian cancer cells have shown that this compound can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis. mdpi.com The anticancer activity is linked to the Notch1/ATM/PTEN/Akt/mTOR/HIF-1α axis. mdpi.com

It has also been investigated for its anti-angiogenic and anti-obesity properties, which can contribute to its anti-cancer efficacy. nih.govtandfonline.com This action is partly attributed to the suppression of the vascular endothelial growth factor (VEGF) receptor complex and inhibition of nuclear factor-kappa B (NF-kB) activation. nih.govoup.com

Neuroprotective Effects:

Research suggests that this compound may have therapeutic potential for Alzheimer's disease. mdpi.comresearchgate.net

It has been shown to reduce amyloid-beta (Aβ) peptide levels by activating α-secretase and neprilysin, while reducing the activities of β- and γ-secretases. mdpi.com

this compound also significantly reduces the activity of acetylcholinesterase. mdpi.com

Further studies indicate it can ameliorate tauopathy and alleviate neuroinflammation by suppressing the expression of various kinases and inflammatory cytokines. nih.govdbpia.co.kr

Other Bioactivities:

Gastroprotective Effects: this compound has been found to exhibit a potent protective effect on gastric mucosal lesions. contaminantdb.ca It also has an inhibitory effect on gastric emptying and accelerates gastrointestinal transit in mice. nih.gov

Antifungal Activity: this compound has shown activity against Candida albicans, including fluconazole-resistant strains, by disrupting cell membrane integrity. researchgate.net It can also inhibit biofilm formation. mdpi.comnih.gov

Metabolic Regulation: Studies have explored its effects on glucose uptake in muscle cells, suggesting a potential role in regulating energy metabolism. tandfonline.com

Antisweet Activity: An early study noted that this compound possesses antisweet activity. nih.gov

| Bioactivity | Research Findings | Relevant Cell Lines/Models |

|---|---|---|

| Antitumor | Inhibits proliferation, induces apoptosis, anti-angiogenesis. medchemexpress.commdpi.comnih.gov | K562, HL60, OVCAR-3, A2780/CP70. medchemexpress.commdpi.com |

| Neuroprotective | Reduces amyloid-beta levels, ameliorates tauopathy, reduces neuroinflammation. mdpi.comnih.gov | SweAPP N2a, SHY-5Y, HTB2. mdpi.comnih.gov |

| Gastroprotective | Protects against gastric mucosal lesions, influences gastric motility. contaminantdb.canih.gov | Rat models. contaminantdb.ca |

| Antifungal | Inhibits growth and biofilm formation of Candida albicans. researchgate.netmdpi.com | Candida albicans strains. researchgate.net |

Eigenschaften

Molekularformel |

C59H90O27 |

|---|---|

Molekulargewicht |

1231.3 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C59H90O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-51-40(72)38(70)37(69)30(19-60)80-51)42(41(73)43(83-53)48(74)75)82-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50/h10-11,22,27-47,50-53,60,62,64-73H,12-21,23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1 |

InChI-Schlüssel |

WWVKOCDDDWJQLC-MWQJAWBESA-N |

SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C |

Isomerische SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

Kanonische SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C |

Synonyme |

21-O-angeloyl-22-O-acetyltheasapogenol E 3-O-(beta-D-galactopyranosyl(1-->2))(beta-D-xylopyranosyl(1-->2)-alpha-L - arabinopyranosyl (1-->3))-beta-D-glucopyranosiduronic acid theasaponin E(1) theasaponin E1 |

Herkunft des Produkts |

United States |

Isolation and Structural Elucidation Methodologies

Advanced Extraction and Purification Techniques for Theasaponin (B77562) E1

The initial step in obtaining pure Theasaponin E1 involves its extraction from plant material, typically defatted tea seed powder. nih.gov This is followed by a multi-step purification process to separate it from a complex mixture of other saponins (B1172615) and phytochemicals. mdpi.com

A common initial extraction method involves refluxing the defatted tea seed powder with 70% ethanol (B145695). nih.gov Another approach utilizes 70% methanol (B129727) for extraction under reflux. mdpi.com Sonication with n-hexane is also employed for defatting the initial seed powder. scienceopen.comnih.gov

Following the initial extraction, a series of purification steps are employed to isolate this compound. These often involve:

Solvent-Solvent Partitioning: The crude extract is often partitioned between butanol and water to concentrate the saponin (B1150181) fraction. nih.gov

Macroporous Resin Chromatography: Nonpolar macroporous resins, such as D101, are used to separate saponins from other compounds. nih.govmdpi.com The extract is loaded onto the resin column and eluted with different solvents. For instance, elution with 0.4 N NaOH followed by neutralization and then elution with 100% ethanol can yield a saponin-rich extract. nih.gov

Column Chromatography: C18 column chromatography is a key step in the purification process. mdpi.comnih.gov The saponin-rich fraction is loaded onto the column and eluted with a gradient of methanol (MeOH) in water. For example, a stepwise elution with 10% MeOH, followed by 60% MeOH, and finally 100% MeOH can be used to fractionate the saponins. nih.govmdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): This is a crucial final step to obtain highly pure this compound. mdpi.commdpi.com A C18 column is typically used with a mobile phase such as a mixture of acetonitrile (B52724) and aqueous trifluoroacetic acid. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC): This technique, which separates compounds based on their partitioning between two immiscible liquid phases, has also been utilized for the separation of saponins. acs.orgmdpi.comaocs.org

The purity of the isolated this compound is often confirmed by Thin-Layer Chromatography (TLC), where its migration is compared to a standard. mdpi.comnih.gov

Table 1: Summary of Extraction and Purification Techniques for this compound

| Step | Technique | Details |

| Initial Extraction | Solvent Extraction | Refluxing with 70% ethanol or 70% methanol. nih.govmdpi.com |

| Defatting | Sonication | With n-hexane. scienceopen.comnih.gov |

| Initial Purification | Solvent Partitioning | Butanol-water partitioning. nih.gov |

| Fractionation | Macroporous Resin Chromatography | Using D101 resin with NaOH and ethanol elution. nih.govmdpi.com |

| Further Purification | Column Chromatography | C18 column with a methanol/water gradient. mdpi.comnih.gov |

| Final Purification | Preparative HPLC | C18 column with acetonitrile/aqueous TFA. mdpi.commdpi.com |

| Alternative Purification | High-Speed Counter-Current Chromatography (HSCCC) | Separation based on liquid-liquid partitioning. acs.orgmdpi.comaocs.org |

| Purity Check | Thin-Layer Chromatography (TLC) | Comparison with a standard. mdpi.comnih.gov |

Application of Modern Spectroscopic and Chromatographic Methods for Structure Determination

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of modern spectroscopic and chromatographic methods.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS), particularly with a time-of-flight (TOF) analyzer, is extensively used for the identification and structural analysis of this compound. nih.govmdpi.commdpi.com LC-MS provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers valuable information about its substructures, such as the sugar moieties and the aglycone core. mdpi.comresearchgate.net Ultra-high performance liquid chromatography-quadrupole orbitrap mass spectrometry (UHPLC-Q-Exactive/MS) has also been employed to detect and identify numerous saponin monomers, including this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the complete structural elucidation of complex natural products like this compound. nih.govmdpi.commdpi.com Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed. researchgate.netunmul.ac.id 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule, including the sequence and linkage points of the sugar chains to the triterpenoid (B12794562) backbone. unmul.ac.id The structure of this compound was elucidated as 21-O-angeloyl-22-O-acetyltheasapogenol E 3-O-[β-D-galactopyranosyl (1→2)]β-D-xylopyranosyl-α-L-arabinopyranosyl (1→3)]-β-D-glucopyranosiduronic acid based on chemical and physicochemical evidence. jst.go.jp

Table 2: Spectroscopic and Chromatographic Methods for this compound Structure Elucidation

| Method | Application | Information Obtained |

| Liquid Chromatography-Mass Spectrometry (LC-MS/TOF) | Identification and Structural Analysis | Molecular weight and fragmentation patterns for substructure information. nih.govmdpi.commdpi.com |

| UHPLC-Q-Exactive/MS | Detection and Identification | High-resolution mass data for identifying multiple saponin monomers. |

| ¹H and ¹³C NMR Spectroscopy (1D) | Basic Structural Information | Information on the types and numbers of protons and carbons. researchgate.netunmul.ac.id |

| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Elucidation | Connectivity of atoms, sequence, and linkage of sugar units to the aglycone. unmul.ac.id |

Neurobiological Activity Investigations

Elucidation of Neuroprotective Mechanisms of Theasaponin (B77562) E1

Theasaponin E1 demonstrates neuroprotective properties by targeting key pathways implicated in the progression of Alzheimer's disease. nih.govnih.gov Its mechanisms of action are primarily centered on the regulation of amyloid-beta (Aβ) peptide levels and the inhibition of tau protein hyperphosphorylation. nih.govnih.gov

Regulation of Amyloid-Beta (Aβ) Peptide Homeostasis

A central feature of Alzheimer's disease is the accumulation of Aβ peptides, which are generated from the amyloid precursor protein (APP) through sequential cleavage by enzymes. chemfaces.commdpi.com this compound has been shown to modulate this process by influencing both the amyloidogenic and non-amyloidogenic pathways. nih.govmdpi.com

The amyloidogenic pathway involves the cleavage of APP by β-secretase (BACE1) and γ-secretase, leading to the production of toxic Aβ peptides. mdpi.com Research conducted on mouse neuroblastoma cells (SweAPP N2a) has demonstrated that this compound can significantly inhibit the activity of BACE1 and Presenilin 1 (PS1), a key component of the γ-secretase complex. nih.govchemfaces.commdpi.com This inhibitory effect occurs in a dose-dependent manner, leading to a reduction in Aβ production. nih.govchemfaces.com Studies have shown that this compound suppresses the protein expression of both BACE1 and PS1. nih.govmdpi.com

In contrast to the amyloidogenic pathway, the non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ peptides. nih.gov A key α-secretase is ADAM10 (A Disintegrin and Metalloproteinase domain-containing protein 10). mdpi.com Investigations have revealed that this compound enhances the activity and expression of ADAM10. nih.govmdpi.com This activation of the non-amyloidogenic pathway shifts APP processing towards a non-pathogenic route, thereby reducing the pool of APP available for cleavage by BACE1 and subsequent Aβ generation. nih.govmdpi.com

Table 1: Effect of this compound on Key Enzymes in Aβ Homeostasis

| Enzyme | Pathway | Effect of this compound | Research Finding |

| BACE1 | Amyloidogenic | Inhibition | Dose-dependent reduction in activity and protein expression. nih.govchemfaces.commdpi.com |

| Presenilin 1 (PS1) | Amyloidogenic | Inhibition | Dose-dependent reduction in activity and protein expression. nih.govchemfaces.commdpi.com |

| ADAM10 | Non-Amyloidogenic | Activation | Upregulation of activity and protein expression. nih.govmdpi.commdpi.com |

| Neprilysin (NEP) | Aβ Degradation | Activation | Upregulation of activity and protein expression. nih.govchemfaces.commdpi.com |

| Insulin-Degrading Enzyme (IDE) | Aβ Degradation | No Significant Change | No significant alteration in expression or activity. nih.govmdpi.com |

Activation of Non-Amyloidogenic Pathway Enzymes (e.g., ADAM10)

Impact on Tau Protein Hyperphosphorylation Pathways

Another pathological hallmark of Alzheimer's disease is the formation of neurofibrillary tangles (NFTs), which are primarily composed of hyperphosphorylated tau protein. nih.govmdpi.com this compound has been investigated for its ability to interfere with the enzymatic processes that lead to this pathological modification of tau. nih.govmdpi.com

Table 2: Kinases Inhibited by this compound

| Kinase | Role in Tau Pathophysiology | Finding |

| Glycogen (B147801) Synthase Kinase-3β (GSK-3β) | Major tau kinase | This compound inhibits its activity and expression. mdpi.comnih.govencyclopedia.pub |

| Cyclin-Dependent Kinase 5 (CDK5) | Key tau kinase | This compound inhibits its activity and expression. mdpi.comnih.govencyclopedia.pub |

| c-Jun N-terminal Kinase (JNK) | Stress-activated tau kinase | This compound inhibits its activity and expression. mdpi.comnih.govencyclopedia.pub |

| Mitogen-Activated Protein Kinase (MAPK) | Proline-directed tau kinase | This compound inhibits its activity and expression. mdpi.comnih.govencyclopedia.pub |

| Extracellular signal-Regulated Kinase 1 (ERK1/MARK) | Proline-directed tau kinase | This compound inhibits its activity. mdpi.comnih.govencyclopedia.pub |

Effects on Neurotransmitter-Related Enzyme Activities (e.g., Acetylcholinesterase)

This compound has been identified as a significant inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Research conducted on mouse neuroblastoma cells (SweAPP N2a) demonstrated that this compound significantly reduced the activity of acetylcholinesterase. nih.govchemfaces.commdpi.comnih.gov This inhibitory effect is a key area of investigation in the context of neurodegenerative diseases, where the cholinergic system is often compromised. The reduction in AChE activity by this compound was observed to be dose-dependent. chemfaces.commdpi.com

Table 1: Effect of this compound on Acetylcholinesterase Activity

| Enzyme | Source of Data | Effect |

|---|

General Gene Expression Modulation Related to Neurodegeneration

This compound exerts considerable influence on the expression of various genes implicated in the pathology of neurodegenerative diseases, particularly Alzheimer's disease. mdpi.com Studies utilizing neuroblastoma cell lines have revealed a multi-faceted modulatory role for this compound, impacting pathways related to amyloid-beta (Aβ) production, tau protein phosphorylation, and neuroinflammation. mdpi.comencyclopedia.pub

Research has shown that this compound can suppress the amyloidogenic processing of amyloid precursor protein (APP). nih.gov It achieves this by downregulating the expression of genes encoding for key enzymes in this pathway, namely beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), presenilin 1 (PS1), and nicastrin (NCT). nih.govmdpi.commdpi.com Concurrently, this compound promotes the non-amyloidogenic pathway by enhancing the expression and activity of α-secretase (ADAM10). nih.govmdpi.commdpi.com Furthermore, it upregulates the expression of neprilysin, an enzyme involved in the degradation of Aβ peptides. nih.govmdpi.comnih.gov

In the context of tauopathy, a hallmark of several neurodegenerative disorders, this compound has been found to reduce the hyperphosphorylation of the tau protein. mdpi.commdpi.comsemanticscholar.org This is accomplished by suppressing the expression of multiple kinases involved in this process, including glycogen synthase kinase 3 beta (GSK3β), cyclin-dependent kinase 5 (CDK5), Ca2+/calmodulin-dependent protein kinase II (CAMKII), and mitogen-activated protein kinase (MAPK). mdpi.commdpi.commdpi.com It also downregulates the expression of genes associated with Alzheimer's pathology, such as EPOE4 and PICALM. mdpi.commdpi.comdbpia.co.kr Conversely, this compound enhances the expression of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), enzymes that dephosphorylate tau, and the neuroprotective gene TREM2. mdpi.commdpi.comdbpia.co.kr

The compound also modulates gene expression related to neuroinflammation. Investigations have demonstrated that this compound can suppress the Nf-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, leading to a dose-dependent reduction in the expression of inflammatory cytokines like interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.commdpi.com

Table 2: Modulation of Gene Expression by this compound in Neuroblastoma Cell Models

| Gene Category | Gene | Effect of this compound |

|---|---|---|

| Amyloid Pathway | BACE1 | Downregulation/Suppression. nih.govmdpi.com |

| Presenilin 1 (PS1) | Downregulation/Suppression. mdpi.com | |

| Nicastrin (NCT) | Downregulation. nih.gov | |

| APP | Reduction in protein levels. mdpi.com | |

| ADAM10 (α-secretase) | Upregulation/Activation. nih.govmdpi.com | |

| Neprilysin (NEP) | Upregulation/Activation. nih.govmdpi.com | |

| Insulin-degrading enzyme (IDE) | No change in activity. mdpi.com | |

| Tau Pathway | GSK3β | Suppression. mdpi.commdpi.com |

| CDK5 | Suppression. mdpi.commdpi.com | |

| CAMKII | Suppression. mdpi.commdpi.com | |

| MAPK | Suppression. mdpi.commdpi.com | |

| PP1 | Upregulation. mdpi.commdpi.com | |

| PP2A | Upregulation. mdpi.commdpi.com | |

| Neuroinflammation & Other | EPOE4 | Suppression. mdpi.commdpi.com |

| PICALM | Suppression. mdpi.commdpi.com | |

| TREM2 | Upregulation. mdpi.commdpi.com | |

| Nf-kB | Suppression. mdpi.commdpi.com | |

| IL-1β | Reduction. mdpi.commdpi.com | |

| IL-6 | Reduction. mdpi.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Amyloid-beta (Aβ) |

| Amyloid precursor protein (APP) |

| Presenilin 1 (PS1) |

| Nicastrin (NCT) |

| Neprilysin |

| Tau protein |

| Glycogen synthase kinase 3 beta (GSK3β) |

| Cyclin-dependent kinase 5 (CDK5) |

| Ca2+/calmodulin-dependent protein kinase II (CAMKII) |

| Mitogen-activated protein kinase (MAPK) |

| Protein phosphatase 1 (PP1) |

| Protein phosphatase 2A (PP2A) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

Antifungal Properties and Mechanism of Action

Efficacy of Theasaponin (B77562) E1 Against Pathogenic Fungi

Theasaponin E1 demonstrates significant fungicidal activity against a range of pathogenic fungi, with a particular focus in research on Candida albicans, a common opportunistic human pathogen. mdpi.comnih.govnih.gov

This compound has been shown to effectively inhibit the growth of planktonic, or free-floating, fungal cells. mdpi.com Studies have determined its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, and Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death. Against a fluconazole-resistant strain of Candida albicans (ATCC 10231), both the MIC and MFC of this compound were found to be 100 µM. nih.gov

Time-kill curve analysis reveals the rapid fungicidal nature of this compound. nih.gov When treated with this compound at its MIC, the population of viable C. albicans cells was reduced from approximately 10^5.6 to 10^4 log CFU/mL within two hours. nih.gov Complete eradication of the fungal cells was observed after 10 hours of treatment. nih.gov This potent activity is further confirmed by viability staining, which shows a significant increase in dead cells, indicated by red fluorescence, after just two hours of exposure to this compound. mdpi.com

| Parameter | Value | Fungal Strain |

| Minimum Inhibitory Concentration (MIC) | 100 µM | Candida albicans ATCC 10231 |

| Minimum Fungicidal Concentration (MFC) | 100 µM | Candida albicans ATCC 10231 |

Fungal biofilms, structured communities of cells adhered to a surface, are notoriously resistant to conventional antifungal agents. nih.govmdpi.com this compound has demonstrated notable efficacy in both preventing the formation of and destroying established C. albicans biofilms. nih.govnih.gov

The compound inhibits the initial adhesion of C. albicans to surfaces like polystyrene in a concentration-dependent manner. mdpi.com Adhesion is a critical first step in biofilm development. mdpi.com this compound was found to significantly inhibit adhesion at concentrations as low as 1/8 of its MIC. mdpi.com The 50% inhibitory concentration (IC₅₀) for adhesion was determined to be 33.64 µM. mdpi.comresearchgate.net Furthermore, this compound disrupts the morphological transition of C. albicans from yeast to hyphal form, a key virulence factor and a critical process for the structural integrity of biofilms. nih.govmdpi.com

In addition to preventing biofilm formation, this compound is capable of eradicating mature biofilms. nih.govresearchgate.net Research has quantified this ability, establishing an 80% biofilm inhibitory concentration (BIC₈₀) of 71.96 µM and an 80% biofilm eradication concentration (BEC₈₀) of 234.75 µM. mdpi.com This indicates that while this compound is effective against mature biofilms, a higher concentration is required compared to inhibiting initial formation, highlighting the increased resistance of established biofilm structures. mdpi.com

| Activity | Parameter | Value (µM) |

| Adhesion Inhibition | IC₅₀ | 33.64 |

| Biofilm Formation Inhibition | BIC₈₀ | 71.96 |

| Mature Biofilm Eradication | BEC₈₀ | 234.75 |

Inhibition of Planktonic Fungal Growth (e.g., Candida albicans)

Molecular and Cellular Basis of Antifungal Effects

The antifungal activity of this compound stems from a multi-targeted mechanism that compromises the structural and functional integrity of the fungal cell.

The primary target of this compound appears to be the fungal cell membrane. nih.gov The compound significantly increases the permeability of the membrane, leading to the disruption of its integrity. mdpi.comnih.govnih.gov This is evidenced by the leakage of essential intracellular components, such as nucleic acids and proteins, from treated fungal cells. nih.govresearchgate.net Electron microscopy studies have visualized the physical damage inflicted by this compound, showing treated C. albicans cells with indentations, surface depressions, and breakages. nih.govresearchgate.net

This membrane disruption is believed to occur through the interaction of this compound with ergosterol (B1671047), the principal sterol in the fungal cell membrane that is absent in animal cells. mdpi.comnih.gov The addition of exogenous ergosterol to the culture medium was found to increase the MIC of this compound, suggesting a competitive interaction. nih.gov Transcriptome analysis further supports this mechanism, revealing that genes involved in ergosterol biosynthesis pathways are differentially expressed in C. albicans upon exposure to this compound. nih.govnih.govresearchgate.net

Beyond direct membrane damage, this compound induces significant oxidative stress within the fungal cell. nih.gov It triggers the accumulation of intracellular reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like proteins, lipids, and DNA. nih.govnih.govresearchgate.net

This increase in ROS is linked to mitochondrial dysfunction. nih.govresearchgate.net this compound has been shown to decrease the mitochondrial membrane potential, a key indicator of mitochondrial health and function. nih.govnih.govresearchgate.netsemanticscholar.org Mitochondria are the primary source of cellular energy and are also involved in regulating cell death pathways. Damage to the mitochondria and the subsequent disruption of energy metabolism contribute significantly to the fungicidal effect of this compound. nih.govresearchgate.net

This compound effectively modulates the expression and activity of several key virulence factors in C. albicans. nih.gov Its anti-biofilm activity is directly linked to its ability to interfere with crucial signaling pathways that regulate virulence. nih.govnih.govresearchgate.net

Quantitative real-time PCR (qRT-PCR) analysis has shown that the anti-biofilm effect of this compound is attributed to the inhibition of RAS1 activation. mdpi.comnih.govnih.gov The Ras1 protein is a key regulator of hyphal growth and virulence. nih.gov By inhibiting RAS1, this compound consequently suppresses two major downstream signaling cascades: the cAMP-PKA pathway and the MAPK (mitogen-activated protein kinase) pathway. mdpi.comnih.govnih.govresearchgate.net These pathways control a host of virulence traits, including the yeast-to-hyphae transition, adhesion, and biofilm formation. nih.gov this compound treatment leads to the downregulation of hypha-specific genes such as HWP1, ALS3, EFG1, and CPH1. mdpi.comnih.gov

In addition to these signaling pathways, this compound also reduces other virulence factors, including cell surface hydrophobicity and the activity of secreted phospholipases, which are enzymes that contribute to host cell damage during infection. nih.govnih.govresearchgate.net

Antineoplastic Activity Research

Antiproliferative Effects of Theasaponin (B77562) E1 on Various Cancer Cell Lines

Theasaponin E1 (TSE1) has demonstrated potent and selective antiproliferative activity against several human cancer cell lines. Studies have shown its efficacy in inhibiting the growth of platinum-resistant ovarian cancer cells, OVCAR-3 and A2780/CP70. nih.govnih.gov The compound significantly curbed the viability of these cells in a concentration-dependent manner. nih.gov Notably, the inhibitory action of TSE1 on these resistant ovarian cancer cells was found to be much stronger than that of the conventional chemotherapy drug, cisplatin (B142131). nih.gov

Further research has highlighted the compound's inhibitory effects on other cancer cell lines, including promyelocytic leukemia (HL-60) and myelocytic leukemia (K562). mdpi.com One of the key findings is the compound's selectivity. While potently inhibiting cancer cell growth, TSE1 exhibited significantly lower cytotoxicity toward normal human epithelial ovarian cells (IOSE-364), suggesting a preferential action against malignant cells. nih.govmdpi.com For instance, at a concentration of 4 µM, TSE1 killed approximately 80% of OVCAR-3 cells while having no obvious inhibitory effect on the normal IOSE-364 cells. nih.gov

Table 1: Inhibitory Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | IC₅₀ Value (24h) | Source |

|---|---|---|---|---|

| OVCAR-3 | Platinum-Resistant Ovarian Cancer | Significant growth inhibition | ~3.5 µM | nih.gov |

| A2780/CP70 | Platinum-Resistant Ovarian Cancer | Significant growth inhibition | ~2.8 µM | nih.gov |

| IOSE-364 | Normal Ovarian Epithelial | Low cytotoxicity | >5 µM | nih.gov |

| K562 | Myelocytic Leukemia | Proliferation inhibition | Not specified | mdpi.com |

| HL-60 | Promyelocytic Leukemia | Proliferation inhibition | Not specified | mdpi.com |

Mechanisms of Apoptosis Induction in Cancer Cells

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. In ovarian cancer cells, TSE1 treatment leads to a significant, concentration-dependent increase in the percentage of apoptotic cells. nih.gov This process is characterized by distinct morphological and biochemical changes, including DNA fragmentation, which confirm that TSE1 actively triggers cellular self-destruction pathways in cancer cells. nih.govmdpi.com

Activation of Caspase Cascades (e.g., Caspase-3, Caspase-7)

The execution of apoptosis is heavily reliant on a family of proteases known as caspases. Research confirms that this compound is a potent activator of the caspase cascade in cancer cells. nih.gov Specifically, in OVCAR-3 ovarian cancer cells, treatment with TSE1 markedly increased the protein levels of cleaved-caspase-3 and cleaved-caspase-7. nih.govmdpi.com Caspases exist as inactive proenzymes and, upon activation through cleavage, they proceed to dismantle the cell by cleaving critical cellular substrates. genecards.org The activation of these executioner caspases, -3 and -7, is a pivotal event in the apoptotic process initiated by TSE1. nih.govnih.gov Studies show that TSE1 induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which both converge on the activation of these effector caspases. nih.govmdpi.com

Cleavage of Poly (ADP-ribose) Polymerase (PARP)

A key substrate for activated caspase-3 and caspase-7 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme crucial for DNA repair. cellsignal.jp During apoptosis, caspases cleave PARP, rendering it inactive and thereby preventing DNA repair, which facilitates cellular disassembly. cellsignal.jpmesoscale.com Western blot analysis has demonstrated that treatment of OVCAR-3 cells with this compound leads to a marked increase in the levels of cleaved-PARP. nih.govmdpi.com This cleavage serves as a definitive hallmark of apoptosis and confirms that the apoptotic pathway is fully engaged and executing cell death. nih.gov

Phosphorylation of Histone H2A.X as a DNA Damage Marker

The induction of DNA damage is a potent trigger for apoptosis. One of the earliest events in the response to DNA double-strand breaks is the phosphorylation of histone H2A.X at serine 139, creating what is known as gamma-H2AX (γH2AX). cellsignal.comnih.govnih.gov This modification acts as a beacon to recruit DNA repair machinery, but extensive damage can push the cell toward apoptosis. cellsignal.comnih.gov Studies have shown that this compound treatment markedly increases the protein levels of phospho-Histone H2A.X (Ser139) in OVCAR-3 cells. nih.govmdpi.com This finding suggests that TSE1 induces significant DNA damage, which likely contributes to the subsequent activation of apoptotic pathways as a cellular response. mdpi.com

Cell Cycle Arrest Induction and Regulatory Protein Modulation

In addition to inducing apoptosis, this compound influences the cell cycle, a tightly regulated process that governs cell proliferation. By disrupting the normal progression of the cell cycle, antineoplastic agents can halt the uncontrolled division of cancer cells. Research indicates that TSE1 can induce cell cycle arrest, providing another mechanism for its anticancer activity. nih.govnih.gov

Impact on G2/M Phase Progression

Flow cytometry analysis has revealed that this compound causes a slight but significant cell cycle arrest at the G2/M checkpoint in OVCAR-3 ovarian cancer cells. nih.gov Following a 24-hour exposure to TSE1, the percentage of cells in the G2/M phase increased from 14.70% in control cells to 21.96% in treated cells. nih.gov

Table 2: Effect of this compound on Cell Cycle Distribution in OVCAR-3 Cells

| Treatment (24h) | G2/M Phase Population (%) | Source |

|---|---|---|

| Control (0 µM) | 14.70 | nih.gov |

| TSE1 (4 µM) | 21.96 | nih.gov |

This arrest is orchestrated by TSE1's ability to modulate key regulatory proteins that govern the G2/M transition. Western blot analyses show that TSE1 treatment significantly increases the protein levels of p-Chk2 (phosphorylated Checkpoint kinase 2) and p21. nih.govmdpi.com The protein p21 is a cyclin-dependent kinase inhibitor that can block the activity of the Cdc2/cyclin B1 complex, which is essential for entry into mitosis. nih.gov Consistent with this, TSE1 treatment was found to downregulate the expression of Cyclin B1 and increase the inhibitory phosphorylation of p-cdc2 (Tyr15). nih.gov This collective modulation of regulatory proteins effectively halts cell cycle progression at the G2/M phase. nih.gov

Regulation of Cell Cycle Checkpoint Kinases and Cyclins/CDK Inhibitors

This compound has been shown to interfere with the progression of the cell cycle in cancer cells, a hallmark of many chemotherapeutic agents. Research on platinum-resistant ovarian cancer cells (OVCAR-3) demonstrates that this compound can induce a slight but significant arrest at the G2/M phase of the cell cycle. tandfonline.comchemfaces.com This interruption is not arbitrary; it is the result of a targeted modulation of key regulatory proteins. chemfaces.com

Studies show that treatment with this compound leads to an increase in the phosphorylation of Checkpoint Kinase 2 (Chk2) and cell division control protein 2 (cdc2). chemfaces.com Chk2 phosphorylation is a critical event in the activation of the G2/M checkpoint in response to DNA damage. chemfaces.com Concurrently, this compound upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor p21. chemfaces.com The p21 protein is a downstream effector of Chk2 and plays a pivotal role in halting cell cycle progression by regulating the formation of the cdc2/Cyclin B1 complex, which is essential for the G2 to M phase transition. chemfaces.com In line with these findings, this compound treatment has been observed to significantly downregulate the protein expression of Cyclin B1. chemfaces.com This collective action—activating checkpoint kinases while inhibiting the cyclins required for mitotic entry—underpins the G2/M arrest induced by this compound in cancer cells. chemfaces.comsciepub.com

Table 1: Effect of this compound on G2/M Cell Cycle Regulatory Proteins in OVCAR-3 Cells

| Protein | Effect of this compound Treatment | Implication in Cell Cycle |

|---|---|---|

| p-Chk2 | Increased protein levels chemfaces.com | Activation of G2/M checkpoint. |

| p21 | Increased protein levels chemfaces.com | Inhibition of cdc2/Cyclin B1 complex formation. |

| Cyclin B1 | Decreased protein expression chemfaces.com | Prevention of mitotic entry. |

| p-cdc2 (Tyr15) | Increased protein levels chemfaces.com | Inhibition of cdc2 kinase activity, leading to G2 arrest. |

Anti-Angiogenesis Properties

This compound demonstrates notable anti-angiogenic capabilities, targeting the processes that tumors use to develop new blood vessels for their growth and metastasis.

Inhibition of Endothelial Cell Migration and Tube Formation

A critical step in angiogenesis is the migration of endothelial cells and their organization into three-dimensional tubular structures. In vitro studies have shown that this compound effectively inhibits these processes. Specifically, in assays using Human Umbilical Vein Endothelial Cells (HUVECs), this compound was found to completely inhibit tube formation at a concentration of 10 μg/mL. tandfonline.comoup.comnih.govtandfonline.com Furthermore, it has been shown to inhibit the migration of HUVECs in a dose-dependent manner, a key prerequisite for the formation of new capillaries. sciepub.com

Downregulation of Pro-Angiogenic Growth Factors and Receptors

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central to stimulating angiogenesis. This compound has been found to suppress this crucial signaling axis. Research indicates that this compound reduces the secretion and protein expression of VEGF in cancer cells. frontiersin.org Moreover, it inhibits the expression of VEGFR-2, thereby blocking the ligand-dependent activation of the receptor complex. tandfonline.comchemfaces.com This dual action of reducing both the growth factor and its receptor significantly hampers the initiation of the angiogenic cascade.

Modulation of Key Signaling Pathways

The anti-angiogenic effects of this compound are mediated through the modulation of several key intracellular signaling pathways that are frequently dysregulated in cancer. The compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. tandfonline.comfrontiersin.org Inhibition of this pathway by this compound leads to a decrease in the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen that drives the expression of many pro-angiogenic genes, including VEGF. frontiersin.orgnih.gov

Furthermore, this compound treatment leads to the downregulation of Nuclear Factor-kappa B (NF-κB) activation. tandfonline.comoup.comnih.govtandfonline.com NF-κB is a transcription factor that controls the expression of genes involved in inflammation, cell survival, and angiogenesis. By suppressing these interconnected pathways (PI3K/Akt/mTOR, HIF-1α, and NF-κB), this compound exerts a multi-pronged attack on the molecular machinery of angiogenesis. tandfonline.comoup.comfrontiersin.org

Effects on Cancer Stem-Like Cell Populations

Emerging evidence suggests that this compound can also target cancer stem-like cells (CSCs), a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, metastasis, and resistance to chemotherapy. nih.govnih.gov In studies using platinum-resistant ovarian cancer cell lines, ALDH-positive (ALDH+) cells, which exhibit CSC characteristics, were isolated. nih.gov These ALDH+ cells showed enhanced sphere-forming ability and migration capability, along with upregulated expression of stemness markers like CD44, Oct-4, and Nanog. nih.gov

Research demonstrated that this compound could inhibit the proliferation and the formation of suspended spheres in these ALDH+ ovarian CSCs. nih.govmdpi.com This suggests that this compound may have the potential to eliminate the very cells that drive tumor recurrence and chemoresistance, offering a promising avenue for improving treatment outcomes in advanced cancers. nih.govmdpi.com

Quinone Reductase Inducing Activity as a Chemopreventive Mechanism

Beyond its direct anti-tumor activities, this compound also exhibits chemopreventive properties through the induction of phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (QR). QR plays a crucial role in protecting cells from carcinogens and oxidative stress by catalyzing the reduction of toxic quinones. nih.gov

Studies have shown that this compound possesses significant QR-inducing activity. mdpi.comresearchgate.net In one particular study, it demonstrated a potent induction ratio (IR) of 4.2 at a concentration of 4 μg/mL in hepa1c1c7 cells. researchgate.net This activity suggests that this compound can enhance the cellular defense mechanisms against chemical carcinogens, positioning it as a potential agent for cancer chemoprevention. nih.govresearchgate.net The Angelica acyl and acetyl groups within the structure of this compound have been identified as important for this QR-inducing activity. nih.gov

Metabolic Regulation Investigations

Modulation of Glucose Metabolism by Theasaponin (B77562) E1

Studies utilizing C2C12 mouse myoblast cells, a common model for skeletal muscle, have demonstrated that theasaponin E1 can influence several aspects of glucose metabolism. Skeletal muscle is a primary site for glucose uptake in the body, responsible for clearing a majority of glucose from the blood after a meal. nih.gov

Research indicates that this compound promotes the uptake of glucose in C2C12 myotubes. tandfonline.comtandfonline.com This process is linked to an improved capacity of the cells to absorb extracellular glucose. tandfonline.com The mechanism involves enhancing the expression of Glucose Transporter Type 4 (GLUT4), a major glucose transporter in muscle tissue that directly impacts glucose uptake. tandfonline.com Furthermore, this compound has been found to promote the phosphorylation of AS160, a critical protein that regulates the transport of glucose, thereby improving the efficiency of glucose absorption by the cells. tandfonline.com

Once glucose enters the cell, it can be stored as glycogen (B147801). This compound has been shown to promote the synthesis of glycogen. tandfonline.comtandfonline.com This effect is associated with an increase in the phosphorylation level of Glycogen Synthase Kinase 3β (GSK-3β). tandfonline.com The phosphorylation of GSK-3β reduces its inhibitory effect on glycogen synthesis, thus promoting the storage of glucose as glycogen. tandfonline.come-dmj.org Insulin (B600854) typically stimulates glycogen synthesis through a similar mechanism, involving the inhibition of GSK-3. e-dmj.org

The metabolic effects of this compound on glucose uptake and glycogen synthesis are mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. tandfonline.comtandfonline.com Research has confirmed that this compound treatment leads to the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, in C2C12 myoblasts. tandfonline.com This pathway is known to play a crucial role in cell survival, proliferation, and metabolism. tandfonline.comnih.gov The activation of PI3K/Akt signaling is a recognized mechanism for improving glucose transport and metabolism in skeletal muscle cells. tandfonline.com

In contrast to its activating effect on the PI3K/Akt/mTOR pathway, this compound has been found to inhibit the activity of AMP-activated protein kinase (AMPK) and Acetyl-CoA Carboxylase (ACC). tandfonline.comtandfonline.com Studies in C2C12 myoblasts show that this compound significantly reduces the phosphorylation level of AMPK. tandfonline.com AMPK is a key enzyme in cellular energy regulation, and its inhibition can alter metabolic processes. tandfonline.comcellsignal.jp ACC, a key kinase in the synthesis of fatty acids and cholesterol, is also affected, with total ACC levels shown to decrease following this compound treatment. tandfonline.com This inhibition of AMPK and ACC suggests a potential to reduce fatty acid synthesis. tandfonline.comtandfonline.com

Table 1: Effects of this compound on Key Proteins in Metabolic Pathways in C2C12 Cells

| Pathway | Protein/Molecule | Observed Effect of this compound | Reference |

| Glucose Uptake | Glucose Uptake | Increased | tandfonline.comtandfonline.com |

| Glucose Transporter | GLUT4 | Expression Increased | tandfonline.com |

| Glucose Transport Regulation | AS160 | Phosphorylation Increased | tandfonline.com |

| Glycogen Synthesis | GSK-3β | Phosphorylation Increased | tandfonline.com |

| PI3K/Akt/mTOR Pathway | PI3K, Akt, mTOR | Phosphorylation Increased | tandfonline.com |

| Energy Sensing/Fatty Acid Synthesis | AMPK | Phosphorylation Decreased | tandfonline.com |

| Fatty Acid Synthesis | ACC | Activity and Total Levels Decreased | tandfonline.com |

Activation of the PI3K/Akt/mTOR Signaling Pathway

Anti-Adipogenic and Hypolipidemic Activities

Beyond glucose metabolism, this compound has been investigated for its effects on fat cell formation (adipogenesis) and lipid levels.

Adipogenesis is the process by which preadipocytes differentiate into mature, lipid-storing adipocytes, characterized by the accumulation of lipid droplets. u-tokyo.ac.jpplos.org Research using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, demonstrated that this compound can inhibit this process. tandfonline.com Treatment of differentiating 3T3-L1 cells with this compound resulted in a decrease in the formation of lipid droplets, as measured by Oil Red O staining. tandfonline.com This anti-adipogenic effect is linked to the downregulation of key transcription factors that are central regulators of adipogenesis, such as PPARγ and C/EBPα. nih.govmdpi.com The inhibition of adipocyte differentiation and lipid accumulation suggests a role for this compound in modulating fat storage at a cellular level. chemfaces.comresearchgate.net

Table 2: Investigated Anti-Adipogenic Effects of this compound

| Cell Line | Method | Finding | Reference |

| 3T3-L1 preadipocytes | Oil Red O Staining | Decreased lipid droplet formation | tandfonline.com |

| 3T3-L1 preadipocytes | Gene Expression Analysis | Downregulation of adipogenesis-promoting genes (e.g., PPARγ, C/EBPα) | nih.govresearchgate.net |

Influence on Lipid Metabolism Markers in Preclinical Models

This compound has been the subject of preclinical investigations to determine its effects on lipid metabolism. These studies, utilizing both in vitro and in vivo models, have shed light on the compound's potential to modulate key markers associated with lipid synthesis, accumulation, and regulation.

Research in mouse models of obesity induced by high-fat and high-carbohydrate diets has demonstrated that oral administration of this compound, as part of a formulation with rebaudioside A and sativoside (RASE1), can significantly impact lipid profiles. dbpia.co.krnih.govnih.gov In these studies, the formulation led to a notable reduction in blood cholesterol and triglyceride levels. dbpia.co.kr Furthermore, the administration of this formulation was associated with a decrease in body weight and the weight of body fat pads. dbpia.co.krnih.govchemfaces.com

In addition to systemic lipid levels, investigations have delved into the molecular mechanisms within key metabolic tissues. In the adipose and liver tissues of mice, the RASE1 formulation suppressed the expression of genes involved in adipogenesis and lipid metabolism. dbpia.co.krnih.govchemfaces.com A crucial finding from these studies is the enhancement of AMP-activated protein kinase (AMPK) levels in both the liver and adipose tissues. dbpia.co.krnih.govchemfaces.com AMPK is a central regulator of energy homeostasis, and its activation is known to inhibit fatty acid synthesis and promote fatty acid oxidation. nih.gov

In vitro studies using 3T3-L1 preadipocytes, a common cell line model for studying adipogenesis, have further elucidated the action of this compound. Treatment with this compound has been shown to inhibit the differentiation of these preadipocytes into mature adipocytes and reduce the accumulation of lipids within the cells. dbpia.co.krchemfaces.comtandfonline.com This effect is achieved, at least in part, by downregulating genes that promote adipogenesis and lipogenesis. dbpia.co.krchemfaces.com

One of the specific mechanisms identified is the inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in the synthesis of fatty acids. tandfonline.com this compound has been found to reduce the phosphorylation levels of ACC, thereby inhibiting its activity and reducing the pathway for adipose synthesis. tandfonline.com

The following tables summarize the observed effects of this compound on various lipid metabolism markers in preclinical models.

Table 1: Effects of this compound on Systemic and Tissue-Level Lipid Markers in a Mouse Model

| Marker | Model | Observed Effect | Reference |

| Blood Cholesterol | High-fat/carbohydrate diet-induced obese mice | Reduced | dbpia.co.krchemfaces.com |

| Blood Triglycerides | High-fat/carbohydrate diet-induced obese mice | Reduced | dbpia.co.krchemfaces.com |

| Body Weight | High-fat/carbohydrate diet-induced obese mice | Reduced | dbpia.co.krchemfaces.com |

| Body Fat Pad Weight | High-fat/carbohydrate diet-induced obese mice | Reduced | dbpia.co.krchemfaces.com |

| Adipogenic and Lipid Metabolism Gene Expression | Mouse adipose and liver tissues | Suppressed | dbpia.co.krchemfaces.com |

| AMP-activated protein kinase (AMPK) Levels | Mouse adipose and liver tissues | Enhanced | dbpia.co.krchemfaces.com |

Table 2: Effects of this compound on Cellular Lipid Metabolism Markers in 3T3-L1 Preadipocytes

| Marker | Model | Observed Effect | Reference |

| Adipocyte Differentiation | 3T3-L1 Preadipocytes | Inhibited | dbpia.co.krchemfaces.comtandfonline.com |

| Lipid Accumulation | 3T3-L1 Preadipocytes | Reduced | dbpia.co.krchemfaces.comtandfonline.com |

| Adipogenesis and Lipogenesis-Promoting Genes | 3T3-L1 Preadipocytes | Downregulated | dbpia.co.krchemfaces.com |

| Acetyl-CoA Carboxylase (ACC) Phosphorylation | C2C12 Myoblasts | Reduced | tandfonline.com |

Other Documented Biological Activities

Gastroprotective Effects on Mucosal Lesions

Research has demonstrated that Theasaponin (B77562) E1 possesses a potent ability to protect the gastric mucosa from lesions. A saponin (B1150181) fraction derived from the seeds of Camellia sinensis L. var. assamica cultivated in Sri Lanka, which contains Theasaponin E1, was found to have a significant protective effect against ethanol-induced gastric mucosal lesions in rats. chemfaces.comnih.gov Further studies have confirmed that this compound is a key contributor to this gastroprotective activity. nih.govresearchgate.net

The protective mechanism appears to be multifaceted. It has been observed that this compound can inhibit gastric emptying while accelerating gastrointestinal transit in mice. chemfaces.comresearchgate.net This suggests a potential influence on the motor functions of the gastrointestinal tract, which may contribute to its protective effects. The potent gastroprotective activity of this compound has been highlighted in several studies, distinguishing it from other related saponins (B1172615). nih.govresearchgate.net

| Study Focus | Model | Key Findings | References |

| Protective effect on gastric mucosal lesions | Ethanol-induced lesions in rats | The saponin fraction containing this compound showed potent protective effects. | chemfaces.comnih.gov |

| Gastrointestinal motility | Mice | This compound inhibits gastric emptying and accelerates gastrointestinal transit. | chemfaces.comresearchgate.net |

| Component activity | Rats | This compound exhibited potent gastroprotective activity. | nih.govresearchgate.net |

Influence on Yeast Osmotic Tolerance

This compound has been shown to have a unique and detrimental effect on the salt tolerance of certain yeasts, particularly Zygosaccharomyces rouxii. chemfaces.comnih.gov When exposed to a medium with a high concentration of sodium chloride (NaCl), Z. rouxii cells were killed within a few hours in the presence of a low concentration of a saponin mixture from tea seeds, with this compound identified as the major inhibitor. nih.gov

Interestingly, this inhibitory effect on yeast growth was not observed when the hypertonic environment was created using nonionic substances like sugars. nih.gov This suggests that the action of this compound is specific to salt-induced osmotic stress. The mechanism appears to involve the leakage of glycerol (B35011), a key osmolyte in yeast, from the cells under NaCl-hypertonic conditions. nih.gov It is noteworthy that Theasaponin E2, an isomer of this compound, did not exhibit this effect on the salt tolerance of Z. rouxii or Saccharomyces cerevisiae, highlighting the structural specificity of this activity. nih.gov

| Organism | Condition | Effect of this compound | References |

| Zygosaccharomyces rouxii | High NaCl concentration medium | Kills yeast cells; destroys salt tolerance. | chemfaces.comnih.gov |

| Zygosaccharomyces rouxii | Hypertonic medium with nonionic substances (sugars) | No inhibitory effect on growth. | nih.gov |

| Zygosaccharomyces rouxii | NaCl-hypertonic conditions | Facilitates leakage of glycerol from yeast cells. | nih.gov |

| Saccharomyces cerevisiae | High NaCl concentration medium | Theasaponin E2 (isomer) showed no effect. | nih.gov |

Methodological Approaches in Theasaponin E1 Research

In vitro Cell Culture Systems Utilized

Neuroblastoma and Glioblastoma Cell Lines

Theasaponin (B77562) E1 has been investigated for its effects on neuroblastoma and glioblastoma cell lines, which serve as in vitro models for studying neurodegenerative diseases and brain tumors. mdpi.comjkns.or.krrsc.org In studies related to Alzheimer's disease, the human neuroblastoma cell line SH-SY5Y and the human glioblastoma cell line U-87 MG (also referred to as HTB2) have been utilized. mdpi.comresearchgate.net Research has shown that theasaponin E1 can reduce the hyperphosphorylation of tau and the concentration of amyloid-beta (Aβ) in SH-SY5Y cells in a dose-dependent manner. mdpi.com This is achieved by suppressing the expression of genes that promote tau phosphorylation and enhancing the expression of genes that alleviate it. mdpi.com Furthermore, this compound has been observed to reduce inflammation in glioblastoma cells by suppressing the Nf-kB pathway and decreasing the levels of inflammatory cytokines. mdpi.com Another neuroblastoma cell line, SweAPP N2a, has been used to demonstrate that this compound can reduce Aβ levels by promoting the non-amyloidogenic processing of the amyloid precursor protein (APP). mdpi.com

The U87-MG and LN229 glioblastoma cell lines, along with the SH-SY5Y neuroblastoma cell line, have also been used to study the effects of various compounds on cell proliferation. jkns.or.kr Some studies have also developed co-culture spheroid models combining glioblastoma (U87-MG) and neuroblastoma (SH-SY5Y) cells to better mimic the tumor microenvironment in the brain for anti-cancer drug screening. biorxiv.org

Table 1: Neuroblastoma and Glioblastoma Cell Lines in this compound Research

| Cell Line | Cell Type | Research Focus | Key Findings with this compound |

| SH-SY5Y | Neuroblastoma | Alzheimer's Disease, Neuroprotection | Reduced tau hyperphosphorylation and Aβ concentration; suppressed inflammatory responses. mdpi.comresearchgate.net |

| U-87 MG (HTB2) | Glioblastoma | Neuroinflammation, Alzheimer's Disease | Reduced inflammation via the Nf-kB pathway. mdpi.comresearchgate.net |

| SweAPP N2a | Neuroblastoma | Alzheimer's Disease | Reduced Aβ levels by modulating APP processing. mdpi.com |

| LN229 | Glioblastoma | Cancer cell proliferation | |

| U87-MG / SH-SY5Y Co-culture | Glioblastoma / Neuroblastoma | Brain tumor microenvironment |

Fungal Strains and Biofilm Models

This compound has demonstrated significant antifungal activity, particularly against Candida albicans, a common opportunistic human fungal pathogen. mdpi.comresearchgate.netresearchgate.net Research has shown that this compound can disrupt the cell membrane integrity of C. albicans, including fluconazole-resistant strains, and interfere with lipid and energy metabolism. mdpi.comresearchgate.net

In biofilm models, this compound has been shown to inhibit the adhesion of C. albicans to polystyrene surfaces at low concentrations. mdpi.comnih.gov The mechanism of this anti-biofilm activity is linked to the suppression of various virulence factors through the downregulation of the cAMP-PKA and MAPK signaling pathways. mdpi.comnih.gov Studies have also investigated the synergistic effects of this compound with other compounds, such as ascorbic acid, which was found to enhance its inhibitory effects on C. albicans growth and biofilm formation. mdpi.com The antifungal activity of this compound has been tested against resistant Candida albicans strains, such as ATCC 10231, where it was shown to destroy the cell wall and membrane structure. researchgate.net

Table 2: Fungal Strains and Biofilm Models in this compound Research

| Fungal Strain/Model | Research Focus | Key Findings with this compound |

| Candida albicans (including fluconazole-resistant strains) | Antifungal activity | Disrupted cell membrane integrity; interfered with lipid and energy metabolism. mdpi.comresearchgate.netresearchgate.net |

| Candida albicans Biofilm Model | Anti-biofilm activity | Inhibited adhesion and biofilm formation; suppressed virulence factors. mdpi.comnih.gov |

| Candida albicans ATCC 10231 (resistant strain) | Antifungal mechanisms | Destroyed cell wall and membrane structure. researchgate.net |

Ovarian Cancer, Leukemia, and Other Human Cancer Cell Lines

This compound has been extensively studied for its anti-cancer properties across various human cancer cell lines. In the context of ovarian cancer, particularly platinum-resistant types, this compound has shown potent inhibitory effects on cell proliferation. nih.govmdpi.comnih.gov The OVCAR-3 and A2780/CP70 cell lines, both of which are cisplatin-resistant, have been used to demonstrate that this compound induces apoptosis through both intrinsic and extrinsic pathways. nih.govnih.gov Furthermore, it has been shown to inhibit the migration and angiogenesis of OVCAR-3 cells. nih.govnih.gov Research has also focused on the effect of this compound on ALDH-positive ovarian cancer stem-like cells derived from A2780/CP70 and OVCAR-3 lines, showing that it can inhibit their proliferation and sphere formation. mdpi.com Notably, this compound exhibited lower cytotoxicity towards the normal ovarian cell line IOSE-364 compared to the cancer cell lines. nih.govnih.gov

In addition to ovarian cancer, the cytotoxic effects of this compound have been evaluated against other human cancer cell lines, including those of the uterus, liver, and stomach. tandfonline.com The stomach cancer cell line SNU-719 was found to be particularly sensitive to the inhibitory effects of this compound. tandfonline.com

Table 3: Human Cancer Cell Lines in this compound Research

| Cell Line | Cancer Type | Research Focus | Key Findings with this compound |

| OVCAR-3 | Ovarian Cancer (platinum-resistant) | Apoptosis, Angiogenesis, Cell Migration | Induced apoptosis, inhibited migration and angiogenesis. nih.govnih.gov |

| A2780/CP70 | Ovarian Cancer (platinum-resistant) | Cell Proliferation, Cancer Stem Cells | Inhibited proliferation of both bulk and stem-like cancer cells. nih.govmdpi.com |

| IOSE-364 | Normal Ovarian | Cytotoxicity Comparison | Showed lower cytotoxicity compared to ovarian cancer cells. nih.gov |

| SNU-719 | Stomach Cancer | Cell Proliferation | Demonstrated significant inhibitory effect on proliferation. tandfonline.com |

| Uterus, Liver Cancer Cell Lines | Uterine, Liver Cancer | Cell Proliferation | Showed inhibitory effects on proliferation. tandfonline.com |

Human Umbilical Vein Endothelial Cells (HUVECs)

Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Research has demonstrated that this compound has potent anti-angiogenic properties. tandfonline.comtandfonline.comoup.com Specifically, treatment with this compound has been shown to completely inhibit tube formation in HUVECs. tandfonline.comtandfonline.comoup.comnih.gov This inhibition is attributed to the suppression of the vascular endothelial growth factor (VEGF) receptor complex, which in turn leads to the inhibition of downstream signaling pathways involving protein kinase B (Akt) and nuclear factor-kappa B (NF-kB). tandfonline.comtandfonline.com Importantly, the concentrations of this compound that are toxic to cancer cells have been shown to be non-toxic to HUVECs, suggesting a potential therapeutic window. tandfonline.com

Table 4: HUVECs in this compound Research

| Cell Line | Cell Type | Research Focus | Key Findings with this compound |

| HUVECs | Human Umbilical Vein Endothelial Cells | Angiogenesis | Inhibited tube formation; suppressed the VEGF receptor complex and downstream signaling. tandfonline.comtandfonline.comoup.com |

Myoblast and Adipocyte Cell Lines

This compound has been investigated for its effects on metabolic processes using myoblast and adipocyte cell lines. The 3T3-L1 pre-adipocyte cell line is a widely used model to study adipogenesis, the process of fat cell formation. mdpi.comnih.gov Studies have shown that this compound can decrease lipid droplet formation in differentiating 3T3-L1 cells, indicating an anti-obesity effect. tandfonline.comtandfonline.comnih.gov This effect is also linked to the inhibition of NF-kB. tandfonline.comtandfonline.com

The C2C12 myoblast cell line is used to study muscle cell differentiation and metabolism. researchgate.net While direct studies on this compound and C2C12 cells are limited in the provided context, these cells are a common model for investigating insulin (B600854) resistance and glucose uptake, areas where compounds with anti-obesity effects are often explored. researchgate.net Other research has utilized the quail myogenic cell line (QM7) and avian primary myoblasts to study the transdifferentiation of myoblasts into adipocytes. frontiersin.org

Table 5: Myoblast and Adipocyte Cell Lines in this compound Research

| Cell Line | Cell Type | Research Focus | Key Findings with this compound |

| 3T3-L1 | Pre-adipocyte | Adipogenesis, Obesity | Decreased lipid droplet formation; inhibited NF-kB. tandfonline.comtandfonline.comnih.gov |

| C2C12 | Myoblast | Insulin Resistance, Glucose Uptake | |

| QM7 | Quail Myoblast | Myoblast to Adipocyte Transdifferentiation |

Preclinical in vivo Animal Models Employed

Preclinical in vivo animal models are crucial for evaluating the systemic effects, efficacy, and safety of potential therapeutic agents before human trials. creative-animodel.comibtbioservices.com In the context of this compound research, mice have been used as an in vivo model to study its anti-obesity and anti-cancer effects. tandfonline.comnih.gov In studies investigating anti-obesity properties, mice fed a high-fat diet supplemented with this compound showed reduced weight gain. tandfonline.comtandfonline.comnih.gov For anti-cancer research, xenograft models, where human tumor cells are implanted into immunodeficient mice, have been employed to demonstrate that this compound can inhibit in vivo tumor growth. nih.gov

Another in vivo model mentioned in the context of angiogenesis research is the chicken chorioallantoic membrane (CAM) assay. nih.govnih.gov This assay is used to study the effects of substances on blood vessel formation in a living tissue and has been used to confirm the anti-angiogenic activity of this compound. nih.govnih.gov

Table 6: Preclinical in vivo Animal Models in this compound Research

| Animal Model | Research Focus | Key Findings with this compound |

| Mice (High-Fat Diet) | Obesity | Reduced weight gain. tandfonline.comtandfonline.comnih.gov |

| Mice (Xenograft) | Cancer | Inhibited in vivo tumor growth. nih.gov |

| Chicken Chorioallantoic Membrane (CAM) Assay | Angiogenesis | Demonstrated anti-angiogenic activity. nih.govnih.gov |

Animal Models of Neurodegenerative Disorders

Research into the neuroprotective effects of this compound has primarily utilized in vitro cell culture models of Alzheimer's disease (AD), such as SH-SY5Y human neuroblastoma cells and SweAPP N2a cells, which are engineered to overproduce amyloid-beta (Aβ) peptides. chemfaces.comnih.gov These models are instrumental in studying the molecular pathways of AD, including tau protein hyperphosphorylation and Aβ aggregation. mdpi.commdpi.com For instance, SH-SY5Y and glioblastoma (HTB2) cells have been used as AD models to demonstrate that this compound can reduce phosphorylated tau (p-tau) levels. mdpi.comencyclopedia.pubmdpi.com SweAPP N2a mouse neuroblastoma cells have been employed to show that this compound can decrease Aβ concentration by modulating the enzymes involved in its production and degradation. chemfaces.comnih.gov While direct in vivo animal model studies focusing specifically on this compound for neurodegenerative disorders are not extensively detailed in the reviewed literature, the use of broader categories of saponins (B1172615) in rat and mouse models of AD (e.g., Aβ-infused rats, SAMP8 mice) provides a framework for future this compound research. mdpi.commdpi.com

Xenograft and Syngeneic Tumor Models

The anti-cancer potential of this compound has been explored using various methodological models. In vitro studies have established its cytotoxic effects against several human cancer cell lines, including ovarian (OVCAR-3, A2780/CP70), stomach (SNU-719), breast (HCC-1428), and liver (SNU-432) cancer cells. chemfaces.comtandfonline.com

To assess anti-angiogenesis, a critical process in tumor growth, the chicken chorioallantoic membrane (CAM) assay has been utilized. chemfaces.comnih.gov This ex vivo model demonstrated that this compound could inhibit blood vessel development induced by OVCAR-3 ovarian cancer cells. nih.gov Furthermore, an in vivo study used S180 sarcoma implanted ICR mice to show the antitumor activity of tea seed triterpene saponins, with this compound being a major active constituent. chemfaces.com While this represents a tumor implantation model, specific studies employing classical xenograft (human tumor in an immunodeficient host) or syngeneic (murine tumor in an immunocompetent host) models for this compound were not prominently featured in the available search results.

Models of Metabolic Syndrome and Obesity

The effects of this compound on obesity and metabolic syndrome have been investigated using both in vitro and in vivo models. The 3T3-L1 preadipocyte cell line is a standard in vitro model used to study adipogenesis (the formation of fat cells). Research has shown that this compound can inhibit the differentiation of these cells and reduce lipid accumulation. tandfonline.comnih.gov

For in vivo studies, the high-fat diet (HFD)-induced obesity mouse model is a widely accepted standard. tandfonline.comfrontiersin.org In these models, mice are fed a diet high in fat to induce weight gain, adiposity, and other metabolic disturbances characteristic of obesity. tandfonline.comnih.govdbpia.co.kr Studies using this model have demonstrated that oral administration of this compound, often as part of a formulation, can reduce body weight gain and fat pad weight. tandfonline.comnih.gov These animal models allow for the analysis of various tissues, such as adipose and liver, and the measurement of key metabolic parameters in the blood. chemfaces.comnih.gov

Table 1: Summary of In Vivo and Ex Vivo Models in this compound Research

| Model Type | Specific Model | Condition Studied | Key Findings Related to this compound |

|---|---|---|---|

| Tumor Model | S180 Sarcoma Implanted ICR Mice | Cancer | Exhibited in vivo antitumor activity. chemfaces.com |

| Angiogenesis Model | Chicken Chorioallantoic Membrane (CAM) Assay | Angiogenesis | Inhibited blood vessel development induced by ovarian cancer cells. nih.gov |

| Obesity Model | High-Fat Diet (HFD)-Induced Obese Mice | Obesity, Metabolic Syndrome | Reduced body weight gain and fat pad weight; improved metabolic parameters. tandfonline.comnih.gov |

Advanced Biochemical and Molecular Biological Techniques

Enzyme Activity Assays (e.g., Fluorometric, Spectrophotometric)

Enzyme activity assays are crucial for quantifying the direct effect of this compound on specific proteins. Both fluorometric and spectrophotometric methods have been employed.

In the context of Alzheimer's disease research, fluorometric assays were used to measure the activity of secretase enzymes (α, β, and γ) and Aβ-degrading enzymes. chemfaces.commdpi.comresearchgate.net These assays revealed that this compound increased the activity of the non-amyloidogenic α-secretase (ADAM10) and the Aβ-degrading enzyme neprilysin, while decreasing the activity of amyloidogenic β-secretase (BACE1) and γ-secretase. nih.govmdpi.comresearchgate.net A spectrophotometric assay based on the Ellman method was used to determine that this compound significantly inhibits the activity of acetylcholinesterase (AChE). nih.gov

For studying tauopathy, enzyme-linked immunosorbent assays (ELISAs) have been used to quantify the in vitro activity of various kinases and phosphatases. mdpi.comresearchgate.net These assays showed that this compound reduced the activity of kinases like GSK3β, CDK5, and MAPK, which are involved in tau phosphorylation, and enhanced the activity of phosphatases like PP1 and PP2A that dephosphorylate tau. mdpi.commdpi.com

Gene Expression Profiling (e.g., RT-PCR, qRT-PCR, Transcriptome Analysis)

Techniques for analyzing gene expression have provided insight into how this compound modulates cellular functions at the transcriptional level.

Reverse Transcription PCR (RT-PCR) and quantitative Real-Time PCR (qRT-PCR) have been extensively used. In neurodegeneration studies, RT-PCR analysis showed that this compound upregulates the mRNA expression of ADAM10 and neprilysin while downregulating BACE1 and PS1 (a component of γ-secretase) in SweAPP N2a cells. nih.govmdpi.com In anti-angiogenesis research, RT-PCR was used to demonstrate that this compound suppressed the mRNA expression of VEGFR-2, PI3K, and NF-κB in endothelial cells. tandfonline.com In obesity models, RT-PCR was used to measure the expression of genes involved in adipogenesis and lipogenesis in adipose and liver tissues, finding that this compound suppressed their expression. chemfaces.comnih.gov

Transcriptome analysis via RNA sequencing (RNA-seq) has been employed to gain a broader understanding of the genetic pathways affected by this compound. In studies on Candida albicans, transcriptome analysis revealed that this compound caused differential expression of genes concentrated in pathways related to the cell wall, plasma membrane, and ergosterol (B1671047) synthesis. mdpi.comresearchgate.net

Protein Expression and Phosphorylation Analysis (e.g., Western Blotting, ELISA)

Determining the levels of total protein and its phosphorylated forms is critical for understanding signaling pathways. Western blotting is the primary technique used for this purpose in this compound research. jacksonimmuno.com

In neurodegeneration models, Western blotting has confirmed at the protein level what was observed in gene expression studies. It has shown that this compound treatment increases the protein expression of ADAM10 and neprilysin while decreasing BACE1, presenilin 1 (PS1), amyloid precursor protein (APP), total Aβ, and phosphorylated tau. mdpi.commdpi.commdpi.com

In cancer research, Western blotting has been used to show that this compound regulates key signaling proteins. For example, it decreases the expression of vascular endothelial growth factor (VEGF), hypoxia-inducible factor-1α (HIF-1α), and Notch1 intracellular domain (NICD). chemfaces.comnih.gov It also modulates the phosphorylation status of proteins in the PI3K/Akt/mTOR pathway, such as Akt, mTOR, p70S6K, and 4E-BP1. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is another key technique used for quantifying protein levels. It has been used to measure the concentration of secreted proteins like VEGF in cell culture media and to quantify levels of Aβ and APP in cell lysates from neurodegeneration models. nih.govresearchgate.net It has also been used to measure levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α, demonstrating that this compound can suppress their levels. mdpi.comresearchgate.net

Table 2: Summary of Biochemical and Molecular Techniques in this compound Research

| Technique Category | Specific Technique | Target Analyte/Pathway | Observed Effect of this compound | Associated Condition |

|---|---|---|---|---|

| Enzyme Activity Assays | Fluorometric Assay | α-secretase (ADAM10), Neprilysin | Increased activity | Alzheimer's Disease |

| Fluorometric Assay | β-secretase (BACE1), γ-secretase | Decreased activity | Alzheimer's Disease | |

| Spectrophotometric Assay | Acetylcholinesterase (AChE) | Decreased activity | Alzheimer's Disease | |

| ELISA | Kinases (GSK3β, CDK5), Phosphatases (PP1, PP2A) | Decreased kinase activity, Increased phosphatase activity | Alzheimer's Disease | |

| Gene Expression | RT-PCR / qRT-PCR | ADAM10, BACE1, PS1 | Modulated mRNA levels | Alzheimer's Disease |

| RT-PCR | VEGFR-2, NF-κB | Suppressed mRNA expression | Cancer / Angiogenesis | |

| Transcriptome (RNA-seq) | Ergosterol Biosynthesis Pathway Genes | Downregulated gene expression | Fungal Infections | |

| Protein Analysis | Western Blotting | p-tau, Aβ, BACE1, ADAM10 | Decreased p-tau, Aβ, BACE1; Increased ADAM10 | Alzheimer's Disease |

| Western Blotting | Akt, mTOR, HIF-1α, VEGF, NICD | Decreased expression/phosphorylation | Cancer / Angiogenesis | |

| ELISA | Aβ, APP | Decreased protein levels | Alzheimer's Disease | |

| ELISA | Inflammatory Cytokines (IL-6, TNF-α) | Decreased protein levels | Inflammation |

Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle (e.g., MTS, Hoechst, Flow Cytometry)

The investigation of this compound's biological activities heavily relies on a variety of well-established cell-based assays. These in vitro methods are fundamental for elucidating its effects on cancer cell viability, programmed cell death, and cell division processes.

MTS Assay for Cell Proliferation: The MTS assay, which measures cell viability, is a cornerstone for evaluating the cytotoxic effects of this compound. In a study on platinum-resistant ovarian cancer cell lines, OVCAR-3 and A2780/CP70, the MTS assay was used to determine cell viability after treatment. nih.gov The results demonstrated that this compound significantly inhibited the growth of these cancer cells in a concentration-dependent manner. nih.gov For instance, after 24 hours of treatment, the IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) were approximately 3.5 μM for OVCAR-3 cells and 2.8 μM for A2780/CP70 cells. nih.gov Notably, the cytotoxicity was lower in normal ovarian IOSE-364 cells, with an IC₅₀ value greater than 5 μM, suggesting a degree of selectivity for cancer cells. nih.gov Further research on ALDH-positive (ALDH+) ovarian cancer stem-like cells also utilized the MTS method to confirm that this compound inhibits cell proliferation over time, with viability decreasing significantly at 48 and 72 hours post-treatment. mdpi.com